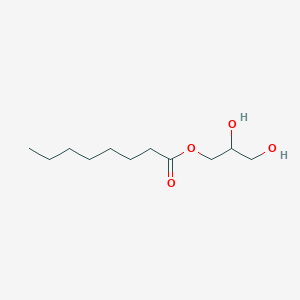

Glyceryl 1-monooctanoate

Beschreibung

Monoctanoin is used to dissolve cholesterol gallstones.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3-dihydroxypropyl octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O4/c1-2-3-4-5-6-7-11(14)15-9-10(13)8-12/h10,12-13H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHBFNMLVSPCDGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048383 | |

| Record name | 2,3-Dihydroxypropyl octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502-54-5, 26402-26-6 | |

| Record name | Glyceryl 1-monooctanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=502-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl 1-caprylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monoctanoin component A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026402266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monoctanoin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06801 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Octanoic acid, monoester with 1,2,3-propanetriol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Dihydroxypropyl octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octanoic acid, monoester with glycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.320 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Octanoic acid, 2,3-dihydroxypropyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL 1-CAPRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MCF579Z59B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Monocaprylin

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Monocaprylin, the monoglyceride of caprylic acid, is a naturally occurring lipid that is Generally Regarded as Safe (GRAS) and possesses broad-spectrum antimicrobial and antiviral properties.[1][2] Its primary mechanism of action is the disruption of cellular and viral lipid membranes. As an amphipathic molecule, monocaprylin integrates into the lipid bilayers of microorganisms and the envelopes of viruses, leading to membrane destabilization, increased fluidity, and loss of integrity.[1][3] This disruption causes leakage of essential cellular components and prevents viral entry into host cells, ultimately leading to cell death or viral inactivation.[4][5][6] This document provides a detailed overview of these mechanisms, supported by quantitative data and experimental methodologies.

Core Mechanism of Action: Membrane Disruption

The fundamental mechanism by which monocaprylin exerts its antimicrobial and antiviral effects is through direct interaction with and subsequent disruption of lipid membranes.[1][3] This action is nonspecific and targets the physical structure of the membrane rather than specific protein receptors, making the development of resistance less likely.

Integration into the Lipid Bilayer

Monocaprylin is an amphipathic molecule, possessing both a hydrophilic glycerol head and a lipophilic 8-carbon fatty acid tail. This structure allows it to spontaneously insert itself into the phospholipid bilayers of microbial cell membranes and viral envelopes.[1][7] Studies using atomic force microscopy (AFM) on supported lipid bilayers (SLBs) have visualized the integration of monocaprylin, showing it preferentially incorporates into the more fluid, liquid-disordered (Ld) phase of the membrane rather than the rigid, solid-ordered (So) phase.[1][2][8]

Membrane Destabilization and Increased Permeability

Once integrated, monocaprylin disrupts the ordered structure of the lipid bilayer. It is hypothesized to increase membrane fluidity and create defects at phase boundaries, which destabilizes the membrane.[2][8] This destabilization leads to a rapid and significant increase in membrane permeability.[3][4] The consequences of this increased permeability are severe and lead to cell death through multiple simultaneous effects:

-

Leakage of Intracellular Contents: The compromised membrane allows for the uncontrolled leakage of vital cytoplasmic components, including nucleic acids, proteins, and essential ions.[4][5]

-

Membrane Depolarization: The disruption of the membrane leads to a collapse of the membrane potential, which is crucial for energy production and transport processes in bacteria.[4][5] This depolarization is a key factor in the rapid bactericidal effect of monocaprylin.

dot

Caption: General mechanism of monocaprylin-induced membrane disruption.

Antimicrobial Activity

Monocaprylin demonstrates potent activity against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as yeasts and fungi.[1][9]

Action Against Bacteria

The effect of monocaprylin is lethal to both Gram-positive and Gram-negative bacteria.[1]

-

Against E. coli (Gram-negative): Monocaprylin causes a rapid change in the permeability and integrity of the cell membrane.[4] This leads to a decline in membrane potential, leakage of cellular contents, and ultimately, cell membrane disintegration and lysis.[4][5] Transmission electron microscopy (TEM) reveals damage to the membrane, a shrunken inner membrane, and disordered cellular structures.[10]

-

Against S. aureus (Gram-positive): The mechanism involves diffusion across the cell wall, followed by the collapse of the cell membrane and disruption of intracellular contents.[4] TEM observations show that the boundary between the cell wall and cell membrane becomes blurred and eventually disappears.[10]

dot

References

- 1. Antimicrobial Mechanism of Monocaprylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. mdpi.com [mdpi.com]

- 4. In Vitro Antibacterial Activity and Mechanism of Monocaprylin against Escherichia coli and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A novel antiviral formulation inhibits a range of enveloped viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

- 9. journals.asm.org [journals.asm.org]

- 10. researchgate.net [researchgate.net]

"Glyceryl 1-monooctanoate" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyceryl 1-monooctanoate, also known as monocaprylin or monooctanoin, is a monoacylglycerol consisting of a glycerol backbone esterified with one octanoic acid molecule.[1] This amphiphilic molecule possesses both a hydrophilic glycerol head and a hydrophobic 8-carbon acyl tail, making it a valuable surfactant and emulsifying agent.[2][3] It finds applications in the pharmaceutical, cosmetic, and food industries, where it is used for its emulsifying, stabilizing, and antimicrobial properties.[3][4] Notably, it has demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its application in antimicrobial testing.

Chemical and Physical Properties

The fundamental identifiers and physicochemical properties of this compound are summarized in the tables below.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 2,3-dihydroxypropyl octanoate |

| Synonyms | Monocaprylin, Monooctanoin, 1-Monooctanoyl-rac-glycerol[5] |

| CAS Number | 502-54-5[5] |

| Chemical Formula | C₁₁H₂₂O₄[5] |

| Molecular Weight | 218.29 g/mol [5] |

| InChI Key | GHBFNMLVSPCDGN-UHFFFAOYSA-N[5] |

| SMILES | CCCCCCCC(=O)OCC(O)CO[6] |

Table 2: Physicochemical Data

| Property | Value |

| Physical State | Solid, powder, or colorless transparent liquid[1][4][7] |

| Melting Point | 39.5 - 42 °C[2][3] |

| Boiling Point | 340.0 ± 22.0 °C (Predicted)[3] |

| Density | 1.044 ± 0.06 g/cm³ (Predicted)[3] |

| Solubility | - Slightly soluble in water[2]- Soluble in chloroform and ethanol[7] |

| Stability | Stable under normal storage conditions. Hydrolyzes into glycerol and caprylic acid under acidic or basic conditions.[2] |

| Storage | Store in a freezer at -20°C in a dry, sealed container.[3][8] |

Experimental Protocols

Detailed methodologies for determining key physical properties of this compound are outlined below.

Determination of Melting Point (Capillary Method)

This protocol describes the determination of the melting point range of a solid substance using a melting point apparatus.

Apparatus and Materials:

-

Melting point apparatus

-

Glass capillary tubes (sealed at one end)

-

This compound sample, finely powdered

-

Spatula

-

Watch glass

Procedure:

-

Sample Preparation: Place a small amount of the powdered this compound onto a clean, dry watch glass.

-

Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample until a small amount of the solid is packed into the tube. Invert the tube and tap the sealed end gently on a hard surface to compact the sample into the bottom. Repeat until the packed sample height is approximately 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Heating:

-

For an unknown melting point, perform a rapid preliminary heating to determine an approximate range.

-

For a precise measurement, set the heating rate so the temperature rises slowly (1-2 °C per minute) as it approaches the expected melting point.

-

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

-

Final Reading: Continue heating slowly and record the temperature at which the last solid crystal melts completely (the end of the melting range).

-

Purity: A sharp melting range (0.5-1.0 °C) is indicative of a pure compound. Impurities tend to lower and broaden the melting range.

Determination of Solubility

This protocol provides a qualitative method for assessing the solubility of this compound in various solvents.

Apparatus and Materials:

-

Test tubes and rack

-

This compound sample

-

Solvents (e.g., water, ethanol, chloroform)

-

Pipettes or droppers

-

Vortex mixer or shaker

Procedure:

-

Sample Addition: Add approximately 0.1 g of this compound to three separate, clean, and dry test tubes.

-

Solvent Addition: To the first test tube, add 2 mL of water. To the second, add 2 mL of ethanol. To the third, add 2 mL of chloroform.

-

Mixing: Vigorously shake or vortex each test tube for 1-2 minutes to ensure thorough mixing.

-

Observation: Allow the tubes to stand and observe the results.

-

Soluble: The substance forms a clear, homogenous solution with no visible particles.

-

Slightly Soluble: The substance partially dissolves, potentially forming a cloudy suspension or leaving undissolved particles.

-

Insoluble: The substance does not dissolve, and two distinct layers may form, or the solid will settle at the bottom.

-

-

Recording: Record the solubility of this compound in each of the tested solvents.

Biological Activity and Experimental Workflow

This compound is recognized for its antimicrobial properties, capable of inhibiting the growth of a broad spectrum of bacteria and fungi. A common method to quantify this activity is the Minimum Inhibitory Concentration (MIC) assay, which determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

The following diagram illustrates a typical workflow for a broth microdilution MIC test.

References

- 1. MONOCAPRYLIN | 26402-26-6 [chemicalbook.com]

- 2. Monocaprylin | 26402-26-6 | Benchchem [benchchem.com]

- 3. 502-54-5 | CAS DataBase [m.chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. larodan.com [larodan.com]

- 6. 1-辛酰- rac -甘油 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Glyceryl Monooleate | C21H40O4 | CID 5283468 - PubChem [pubchem.ncbi.nlm.nih.gov]

Glyceryl 1-Monooctanoate: A Comprehensive Technical Guide on its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glyceryl 1-monooctanoate, also known as monocaprylin, is a monoglyceride ester of glycerol and octanoic acid. This compound has garnered significant attention in the scientific community due to its diverse biological activities. It is widely recognized for its potent antimicrobial properties against a broad spectrum of microorganisms, including pathogenic bacteria and fungi. Furthermore, this compound serves as an effective penetration enhancer, facilitating the delivery of active pharmaceutical ingredients across biological membranes, particularly the skin. Emerging evidence also suggests potential anti-inflammatory effects, expanding its therapeutic and formulation applications. This technical guide provides an in-depth overview of the biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support further research and development.

Antimicrobial Activity

This compound exhibits robust antimicrobial activity against a wide range of Gram-positive and Gram-negative bacteria, as well as various fungi and yeasts. Its efficacy is often comparable or superior to traditional preservatives.[1] The primary mechanism of its antimicrobial action involves the disruption of the microbial cell membrane.[2] As an amphiphilic molecule, it integrates into the lipid bilayer, leading to increased membrane fluidity, the formation of pores, and subsequent leakage of intracellular components, ultimately resulting in cell lysis.[2]

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC) of this compound against various microorganisms as reported in the scientific literature.

| Microorganism | Strain | MIC | MBC | Reference |

| Escherichia coli | - | 1.28 mg/mL | 1.28 mg/mL | [1] |

| Staphylococcus aureus | - | 1.28 mg/mL | 1.28 mg/mL | [1] |

| Streptococcus agalactiae | - | >5.0 log cfu/mL reduction at 25 mM | - | [3] |

| Streptococcus dysgalactiae | - | >5.0 log cfu/mL reduction at 25 mM | - | [3] |

| Streptococcus uberis | - | >5.0 log cfu/mL reduction at 25 mM | - | [3] |

| Dermatophilus congolensis | 33411, 33413, 14639 | 2.5 mM | 5 mM | [2] |

| Candida albicans | - | 200 mg/L | - | [4] |

| Aspergillus niger | - | Growth inhibition observed | - | [4] |

| Penicillium roqueforti | - | Growth inhibition observed | - | [4] |

Role as a Penetration Enhancer

This compound is a well-documented penetration enhancer, particularly in transdermal and rectal drug delivery systems.[5][6] Its ability to increase the permeability of the stratum corneum and other epithelial barriers is attributed to its amphiphilic nature, allowing it to interact with and temporarily disrupt the organized lipid structures of these membranes. This disruption facilitates the passage of co-administered active pharmaceutical ingredients.

Quantitative Penetration Enhancement Data

| Drug | Formulation | Model | Enhancement Factor | Reference |

| α-tocopherol-lipoic acid co-drug | Microemulsion | - | 7.8-fold increase in skin penetration | [2] |

| Gentamicin | Hollow-type suppository | Rabbit | Enhanced rectal absorption | [5] |

| Insulin | Hollow-type suppository | Rabbit | Enhanced rectal absorption | [7] |

Anti-inflammatory Activity

Recent studies have begun to elucidate the anti-inflammatory properties of monoglycerides, including this compound. The proposed mechanism involves the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. By inhibiting the activation of NF-κB, this compound can suppress the expression of pro-inflammatory cytokines, thereby mitigating the inflammatory response.

Signaling Pathway

The diagram below illustrates the proposed mechanism of anti-inflammatory action of this compound via the NF-κB signaling pathway.

References

- 1. editxor.com [editxor.com]

- 2. researchgate.net [researchgate.net]

- 3. alterlab.co.id [alterlab.co.id]

- 4. euncl.org [euncl.org]

- 5. In Vitro Skin Penetration of 5α-Reductase Inhibitors from Tectona grandis L.f. Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Glyceryl 1-Monooctanoate: A Technical Guide to its Structure, Function, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glyceryl 1-monooctanoate, a monoglyceride ester of caprylic acid, is a biocompatible and biodegradable compound with significant potential in pharmaceutical and biotechnological applications. Its amphiphilic nature, arising from the combination of a hydrophilic glycerol backbone and a lipophilic octanoyl chain, underpins its diverse functionalities. This technical guide provides a comprehensive overview of the structure, function, and relevant experimental methodologies associated with this compound. A key focus is its role as a broad-spectrum antimicrobial agent, with available data on its efficacy against various microorganisms. This document aims to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.

Chemical Structure and Properties

This compound, also known as monocaprylin, is the monoglyceride of n-octanoic acid (caprylic acid). The "1-" designation indicates that the octanoyl group is esterified to the primary hydroxyl group at the sn-1 position of the glycerol backbone.

Chemical Formula: C₁₁H₂₂O₄

Molecular Weight: 218.29 g/mol

Structure:

A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₂O₄ | N/A |

| Molecular Weight | 218.29 g/mol | N/A |

| Appearance | Varies from a liquid to a waxy solid at room temperature | N/A |

| Solubility | Soluble in organic solvents, poorly soluble in water | N/A |

Core Function: Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial activity, demonstrating efficacy against pathogenic yeasts, as well as Gram-positive and Gram-negative bacteria.[1] This antimicrobial property is a focal point of research for its potential application in pharmaceuticals, food preservation, and as a topical antiseptic.

Spectrum of Activity

The antimicrobial effects of this compound have been documented against a range of microorganisms. Notably, it has been shown to suppress the growth of:

-

Pathogenic Yeasts: Including Candida albicans and Candida parapsilosis.[1]

-

Gram-Positive Bacteria: Such as Staphylococcus aureus.[1]

-

Gram-Negative Bacteria: Including Escherichia coli and Klebsiella pneumoniae.[1]

Quantitative Antimicrobial Data

The potency of an antimicrobial agent is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The available quantitative data for this compound's antimicrobial activity is summarized in Table 2.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound

| Microorganism | MIC (mg/L) | Reference |

| Candida albicans | 200 | [1] |

| Staphylococcus aureus | Data not available | |

| Escherichia coli | Data not available |

Further research is required to establish specific MIC values for a broader range of bacteria and fungi.

Mechanism of Antimicrobial Action

The primary mechanism of antimicrobial action for monoglycerides like this compound is the disruption of the microbial cell membrane. This process is facilitated by the amphiphilic nature of the molecule.

The proposed mechanism can be visualized as a multi-step process:

Figure 1: Proposed mechanism of antimicrobial action for this compound.

The lipophilic octanoyl tail of this compound integrates into the lipid bilayer of the microbial cell membrane. This insertion disrupts the ordered structure of the membrane, leading to increased permeability. The compromised membrane integrity results in the leakage of essential intracellular components, such as ions and metabolites, ultimately leading to cell death.

Experimental Protocols

This section outlines general methodologies for the synthesis and antimicrobial evaluation of this compound, based on established protocols for similar monoglycerides. These should be adapted and optimized for specific research needs.

Synthesis of this compound

A common method for the synthesis of monoglycerides is through the esterification of glycerol with the corresponding fatty acid.

4.1.1. Enzymatic Esterification Protocol

This method utilizes a lipase enzyme as a catalyst, which offers high selectivity and milder reaction conditions compared to chemical synthesis.

Figure 2: General workflow for the enzymatic synthesis of this compound.

Materials:

-

Glycerol

-

Octanoic acid (Caprylic acid)

-

Immobilized lipase (e.g., Novozym® 435)

-

Organic solvent (e.g., tert-butanol)

-

Molecular sieves (to remove water)

-

Shaking incubator

-

Filtration apparatus

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve equimolar amounts of glycerol and octanoic acid in a suitable organic solvent in a reaction vessel.

-

Add molecular sieves to the mixture to absorb the water produced during the reaction, which can inhibit the enzyme.

-

Add the immobilized lipase to the reaction mixture. The amount of lipase will need to be optimized but is typically 5-10% of the total substrate weight.

-

Incubate the reaction mixture in a shaking incubator at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).

-

Monitor the reaction progress using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the reaction is complete, separate the immobilized enzyme from the reaction mixture by filtration.

-

Remove the solvent from the filtrate using a rotary evaporator.

-

Purify the resulting this compound from the crude product, which may contain unreacted substrates and di- or tri-esters, using column chromatography.

Antimicrobial Susceptibility Testing

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Figure 3: Workflow for determining the MIC using the broth microdilution method.

Materials:

-

This compound

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast)

-

Microbial culture to be tested

-

Spectrophotometer

-

Pipettes and sterile tips

-

Incubator

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and sterilize by filtration.

-

In a 96-well plate, perform serial two-fold dilutions of the stock solution in the appropriate sterile broth to achieve a range of concentrations.

-

Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this further in broth to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).

-

Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (broth and inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for S. aureus and E. coli, 35°C for C. albicans) for 18-24 hours.

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth. The results can also be read using a microplate reader to measure absorbance.

Applications in Drug Development

The properties of this compound make it an attractive candidate for various applications in drug development:

-

Topical Antimicrobial Formulations: Its efficacy against skin pathogens like S. aureus suggests its potential use in creams, ointments, and lotions for treating skin infections.

-

Pharmaceutical Excipient: Its amphiphilic nature allows it to function as an emulsifier, solubilizer, and penetration enhancer in various drug delivery systems.

-

Preservative: It can be used as a preservative in pharmaceutical and cosmetic formulations to prevent microbial contamination.

Future Directions

Further research is warranted to fully elucidate the potential of this compound. Key areas for future investigation include:

-

Elucidation of Specific MICs: Determining the MIC values against a wider range of clinically relevant bacteria and fungi.

-

In Vivo Efficacy Studies: Evaluating its antimicrobial activity in animal models of infection.

-

Mechanism of Action Studies: Investigating the detailed molecular interactions with microbial membranes.

-

Formulation Development: Optimizing its incorporation into various drug delivery systems to enhance its stability and efficacy.

Conclusion

This compound is a promising compound with well-documented broad-spectrum antimicrobial activity. Its favorable safety profile and biodegradable nature make it a compelling candidate for further investigation and development in the pharmaceutical and biotechnology sectors. This technical guide provides a foundational understanding of its structure, function, and key experimental methodologies to aid researchers in exploring its full potential.

References

Methodological & Application

Application Notes & Protocols: Monocaprylin as a Penetration Enhancer for Skin Delivery

Audience: Researchers, scientists, and drug development professionals.

Introduction

The stratum corneum (SC), the outermost layer of the skin, presents a formidable barrier to the percutaneous absorption of most therapeutic agents.[1][2] Overcoming this barrier is a primary challenge in the development of topical and transdermal drug delivery systems.[3] Chemical penetration enhancers are compounds that reversibly decrease the barrier function of the SC, thereby facilitating the transport of drug molecules into and across the skin.[4]

Monocaprylin, also known as glyceryl monocaprylate, is a monoglyceride of caprylic acid. It is generally regarded as a safe excipient and has been investigated for its role as a moderate and effective skin penetration enhancer.[5][6] Its mechanism of action is primarily attributed to its ability to disrupt the highly ordered lipid structure of the stratum corneum. This document provides an overview of its mechanism, quantitative efficacy data, and detailed protocols for evaluating its enhancement potential.

Mechanism of Action

Monocaprylin enhances skin penetration primarily by interacting with and disrupting the intercellular lipid matrix of the stratum corneum.[1][4] The SC is often described using a "brick and mortar" model, where the corneocytes are the "bricks" and the intercellular lipids (ceramides, cholesterol, and free fatty acids) act as the "mortar".[2] This lipid matrix is highly ordered and forms a lamellar structure that is largely impermeable to many molecules.

Monocaprylin, being an amphiphilic molecule with a structure similar to endogenous lipids, can insert itself into these lipid bilayers. This insertion disrupts the tight packing and ordered arrangement of the lipids, leading to an increase in their fluidity.[4] This transient and reversible disruption creates more permeable regions or "pores" within the stratum corneum, allowing drug molecules to diffuse through the barrier more easily.

Quantitative Data Summary

The efficacy of a penetration enhancer is typically quantified by the Enhancement Ratio (ER), which is the ratio of the drug's flux across the skin in the presence of the enhancer to the flux in its absence. Studies have demonstrated monocaprylin's ability to significantly increase the permeation of various drugs.

One key study investigated the effect of glyceryl monocaprylate (GEFA-C₈) on the in vitro percutaneous absorption of pentazocine (PTZ) from an isopropyl myristate (IPM) vehicle using hairless mouse skin.[6] The results showed a concentration-dependent enhancement, with 10% w/w monocaprylin providing the highest increase in flux.

| Drug | Vehicle | Enhancer (Concentration) | Skin Model | Steady-State Flux (Jss) (μg/cm²/h) | Enhancement Ratio (ER) | Reference |

| Pentazocine | Isopropyl Myristate (IPM) | None (Control) | Hairless Mouse | ~5 | 1.0 | [6] |

| Pentazocine | IPM | Glyceryl Monocaprylate (10% w/w) | Hairless Mouse | ~20 | ~4.0 | [6] |

Note: Flux values are estimated from graphical data presented in the cited study. The study reported the flux with monocaprylate was approximately 4 times higher than with IPM alone.[6]

Experimental Protocols

Protocol: In Vitro Skin Permeation Testing (IVPT) using Franz Diffusion Cells

This protocol outlines the methodology for assessing the effect of monocaprylin on the transdermal permeation of a model drug using vertical Franz diffusion cells.[7][8]

4.1.1 Materials and Equipment

-

Vertical Franz Diffusion Cells (with appropriate orifice diameter and receptor volume)

-

Full-thickness or dermatomed skin (human or animal, e.g., porcine or rodent)[9][10]

-

Receptor solution (e.g., phosphate-buffered saline (PBS) pH 7.4, potentially with a solubilizer like Tween 80 to maintain sink conditions)

-

Test formulation: Drug dissolved in a vehicle with a specified concentration of monocaprylin.

-

Control formulation: Drug in the vehicle without monocaprylin.

-

Magnetic stir bars and stir plate or heating block for temperature control.[7]

-

Syringes and needles for sampling.

-

Validated analytical method (e.g., HPLC-UV) for drug quantification.[6]

-

Microtome or dermatome (for skin preparation).

4.1.2 Experimental Workflow

4.1.3 Detailed Procedure

-

Skin Preparation: Excise fresh skin (e.g., abdominal human skin or porcine ear skin). Carefully remove any underlying fat and connective tissue. If using dermatomed skin, slice it to a uniform thickness (e.g., 500-750 µm) using a dermatome. Cut the prepared skin into sections large enough to fit the diffusion cells.

-

Cell Assembly: Mount the skin section onto the Franz diffusion cell, separating the donor and receptor compartments, with the stratum corneum facing the donor compartment. Clamp the cell assembly together securely.

-

Receptor Chamber: Fill the receptor chamber with a suitable, pre-warmed (32°C ± 1°C), and degassed receptor medium. Ensure no air bubbles are trapped beneath the skin. Place a small magnetic stir bar in the receptor chamber for continuous agitation.

-

Equilibration: Allow the assembled cells to equilibrate for at least 30 minutes in a heating block or water bath to maintain a skin surface temperature of 32°C.[7]

-

Dosing: Apply a precise amount of the test formulation (containing the drug and monocaprylin) or the control formulation (drug only) evenly onto the surface of the stratum corneum in the donor compartment.

-

Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample from the receptor compartment through the sampling arm. Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor medium to maintain a constant volume.

-

Analysis: Analyze the collected samples for drug concentration using a validated analytical technique like HPLC.[6]

4.1.4 Data Analysis

-

Calculate the cumulative amount of drug permeated per unit area (μg/cm²) at each time point, correcting for sample replacement.

-

Plot the cumulative amount permeated versus time. The slope of the linear portion of this curve represents the steady-state flux (Jss, in μg/cm²/h).[6]

-

The lag time (Tlag) can be determined by extrapolating the linear portion of the plot to the x-axis.[6]

-

Calculate the Enhancement Ratio (ER) using the following formula: ER = Jss (with enhancer) / Jss (control)

Application Considerations

-

Concentration: The enhancing effect of monocaprylin is concentration-dependent. As seen with pentazocine, increasing the concentration up to 10% w/w improved permeation.[6] However, higher concentrations may increase the risk of skin irritation. Optimization studies are crucial.

-

Formulation: The overall vehicle composition can significantly impact monocaprylin's effectiveness. Its interaction with other excipients, solvents, and the drug itself must be considered during formulation development.

-

Skin Irritation: While generally considered safe, all penetration enhancers have the potential to cause skin irritation by disrupting the skin barrier.[1] It is essential to conduct parallel skin irritation studies (e.g., using reconstructed human epidermis models or in vivo animal models) to determine a safe and effective concentration range.

Conclusion

Monocaprylin is a promising penetration enhancer for topical and transdermal drug delivery. Its ability to fluidize the stratum corneum lipids allows for a moderate but significant increase in the permeation of various drug molecules. The provided protocols offer a standardized framework for researchers to quantitatively assess the enhancement potential of monocaprylin for specific active ingredients, facilitating the development of safe and effective skin-based therapeutic systems.

References

- 1. researchgate.net [researchgate.net]

- 2. Skin Barrier Function - Cosmedocs [cosmedocs.com]

- 3. Transdermal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical Enhancer: A Simplistic Way to Modulate Barrier Function of the Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glyceryl monocaprylate/caprate as a moderate skin penetration enhancer [ouci.dntb.gov.ua]

- 6. researchgate.net [researchgate.net]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. Optimizing In Vitro Skin Permeation Studies to Obtain Meaningful Data in Topical and Transdermal Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. research.monash.edu [research.monash.edu]

- 10. In-Vitro Permeation Studies - Pharmaceutical Technology [pharmaceutical-technology.com]

Application Notes and Protocols: Glyceryl Monooleate for Oral Drug Delivery of Poorly Water-Soluble Drugs

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glyceryl monooleate (GMO) is a versatile and biocompatible lipid excipient that has garnered significant attention in pharmaceutical research for its potential to enhance the oral bioavailability of poorly water-soluble drugs.[1][2] A key attribute of GMO is its ability to form various liquid crystalline phases, such as cubic and hexagonal phases, upon contact with aqueous environments like the gastrointestinal (GI) fluid.[1][3] These unique structures can encapsulate lipophilic drugs, protect them from degradation in the GI tract, and facilitate their absorption.[4][5] This document provides detailed application notes and experimental protocols for utilizing GMO-based formulations in oral drug delivery.

Mechanism of Action

Glyceryl monooleate-based formulations, particularly those forming cubic liquid crystalline phases, enhance the oral bioavailability of poorly water-soluble drugs through several mechanisms:

-

Enhanced Solubilization: The lipid matrix of the cubic phase provides a hydrophobic environment that can effectively solubilize lipophilic drug molecules, maintaining them in a dissolved state within the GI tract.[5]

-

Protection from Degradation: The highly ordered and viscous nature of the cubic phase can protect encapsulated drugs from enzymatic and pH-dependent degradation in the stomach and small intestine.[4]

-

Bioadhesion: GMO-based formulations exhibit bioadhesive properties, allowing for prolonged contact time with the intestinal mucosa, which can increase the window for drug absorption.[3]

-

Facilitated Absorption: The digestion of GMO by intestinal lipases releases lipids that can form mixed micelles with bile salts. These micelles can enhance the transport of the dissolved drug across the unstirred water layer and facilitate its absorption by the intestinal epithelium.[5][6]

Visualization of Proposed Mechanism

Caption: Proposed mechanism of GMO-based drug delivery.

Formulation Strategies

GMO can be formulated into various systems for oral drug delivery, with the most common being in situ forming liquid crystals and pre-formed cubic nanoparticles (cubosomes).

In Situ Liquid Crystal Forming Systems

These formulations are administered as a liquid lipid phase containing the drug. Upon contact with GI fluids, they spontaneously form a viscous, bioadhesive cubic phase.

Cubic Nanoparticles (Cubosomes)

Cubosomes are dispersed nanoparticles of the cubic liquid crystalline phase, typically stabilized by a polymer like Poloxamer 407.[5][7] They offer the advantage of a larger surface area and can be formulated as a dry powder for reconstitution or filled into capsules.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on GMO-based oral drug delivery systems.

Table 1: Formulation and In Vitro Characterization

| Formulation Type | Drug | GMO:Stabilizer Ratio | Particle Size (nm) | Entrapment Efficiency (%) | In Vitro Release (at 10h) |

| Cubic Nanoparticles | Simvastatin | GMO:Poloxamer 407 | 100-150 | >98% | <3% |

| Cubic Phase Gel | Furosemide | N/A | Bulk Gel | N/A | Sustained Release |

Data extracted from studies on Simvastatin and Furosemide formulations.[5][7]

Table 2: In Vivo Pharmacokinetic Parameters

| Formulation | Drug | Animal Model | Cmax | Tmax (h) | Relative Bioavailability (%) |

| Cubic Nanoparticles | Simvastatin | Beagle Dogs | Sustained levels | >12 | 241% (vs. crystal powder) |

| GMO Formulation | Cinnarizine | Rats | - | 5 | 19% (vs. 6% for aqueous suspension) |

Data extracted from studies on Simvastatin and Cinnarizine formulations.[7][8]

Experimental Protocols

Protocol 1: Preparation of Simvastatin-Loaded GMO/Poloxamer 407 Cubic Nanoparticles

Objective: To prepare and characterize cubic nanoparticles for enhanced oral delivery of Simvastatin.

Materials:

-

Glyceryl Monooleate (GMO)

-

Poloxamer 407

-

Simvastatin

-

Deionized Water

Procedure:

-

Melt GMO and Poloxamer 407 at 60°C.

-

Add Simvastatin to the molten lipid mixture and stir until completely dissolved.

-

Gradually add deionized water to the mixture while vortexing for 1 minute to form a homogenous cubic phase gel.

-

Allow the gel to equilibrate for 24-48 hours at room temperature.

-

Fragment the bulk gel into nanoparticles using a high-pressure homogenizer.

Characterization:

-

Particle Size and Zeta Potential: Determined by dynamic light scattering.

-

Entrapment Efficiency: Quantified by separating the free drug from the nanoparticles (e.g., by ultracentrifugation) and measuring the drug concentration in the supernatant using a suitable analytical method like HPLC.

-

Morphology: Visualized using cryo-transmission electron microscopy (cryo-TEM) to confirm the internal cubic structure.[5][7]

Protocol 2: In Vitro Drug Release Study

Objective: To evaluate the release profile of a poorly water-soluble drug from a GMO-based formulation.

Materials:

-

Drug-loaded GMO formulation

-

Simulated Gastric Fluid (SGF)

-

Fasted-State Simulated Intestinal Fluid (FaSSIF)

-

Dialysis membrane (with appropriate molecular weight cut-off)

-

Shaking incubator

Procedure:

-

Place a known amount of the drug-loaded formulation into a dialysis bag.

-

Seal the dialysis bag and place it in a vessel containing a known volume of release medium (SGF or FaSSIF).

-

Maintain the temperature at 37°C and agitate the medium at a constant speed.

-

At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium.

-

Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).

Protocol 3: In Vivo Pharmacokinetic Study in a Rat Model

Objective: To assess the oral bioavailability of a drug formulated with GMO compared to a control formulation (e.g., an aqueous suspension).

Materials:

-

Drug-loaded GMO formulation

-

Control drug formulation

-

Male Sprague-Dawley rats (or other suitable animal model)

-

Oral gavage needles

-

Blood collection supplies (e.g., heparinized tubes)

-

Analytical equipment for drug quantification in plasma (e.g., LC-MS/MS)

Procedure:

-

Fast the animals overnight with free access to water.

-

Administer the GMO formulation or the control formulation to the animals via oral gavage at a predetermined dose.

-

Collect blood samples from the tail vein or another appropriate site at specified time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 33, and 55 hours).[8]

-

Process the blood samples to obtain plasma.

-

Extract the drug from the plasma samples and analyze the drug concentration using a validated bioanalytical method.

-

Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC (Area Under the Curve) to determine the relative bioavailability.

Visualization of Experimental Workflow

Caption: General experimental workflow for GMO formulations.

Conclusion

Glyceryl monooleate is a promising excipient for the oral delivery of poorly water-soluble drugs. Its ability to form liquid crystalline phases in the GI tract offers a unique mechanism for enhancing drug solubilization, providing protection from degradation, and facilitating absorption. The protocols and data presented here provide a foundation for researchers and drug development professionals to explore the potential of GMO-based formulations for improving the therapeutic efficacy of challenging drug candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Glyceryl Monooleate/Poloxamer 407 Cubic Nanoparticles as Oral Drug Delivery Systems: I. In Vitro Evaluation and Enhanced Oral Bioavailability of the Poorly Water-Soluble Drug Simvastatin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functions of Lipids for Enhancement of Oral Bioavailability of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glyceryl monooleate/poloxamer 407 cubic nanoparticles as oral drug delivery systems: I. In vitro evaluation and enhanced oral bioavailability of the poorly water-soluble drug simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phytantriol and glyceryl monooleate cubic liquid crystalline phases as sustained-release oral drug delivery systems for poorly water-soluble drugs II. In-vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Glyceryl 1-Monooctanoate in Self-Emulsifying Drug Delivery Systems (SEDDS)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Glyceryl 1-monooctanoate, often referred to in literature and commerce as glyceryl monocaprylate (e.g., Capmul® MCM C8), as a key lipid component in the formulation of Self-Emulsifying Drug Delivery Systems (SEDDS). SEDDS are advanced lipid-based formulations designed to enhance the oral bioavailability of poorly water-soluble drugs.

Introduction to this compound in SEDDS

This compound is a monoglyceride of caprylic acid (a medium-chain fatty acid). Its amphiphilic nature and ability to act as a lipid solvent make it an excellent candidate for the oil phase in SEDDS formulations.[1] SEDDS are isotropic mixtures of an oil, a surfactant, a co-surfactant/co-solvent, and a drug, which spontaneously form a fine oil-in-water emulsion or microemulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[2]

The primary advantages of using this compound in SEDDS include:

-

Enhanced Solubilization: It serves as an effective solvent for many lipophilic drugs, particularly those belonging to the Biopharmaceutics Classification System (BCS) Class II and IV.[3][4]

-

Improved Bioavailability: By presenting the drug in a solubilized and finely dispersed state, SEDDS can significantly improve drug absorption and oral bioavailability.[5]

-

Facilitated Self-Emulsification: As a medium-chain monoglyceride, it contributes to the spontaneous formation of nano-sized emulsion droplets.[6]

Quantitative Data on this compound SEDDS Formulations

The following tables summarize quantitative data from various studies that have utilized glyceryl monocaprylate (Capmul® MCM) in SEDDS formulations for different poorly water-soluble drugs.

Table 1: Composition of Glyceryl Monocaprylate-Based SEDDS Formulations

| Drug | Oil (Glyceryl Monocaprylate) (% w/w) | Surfactant (% w/w) | Co-surfactant/Co-solvent (% w/w) | Reference |

| Atorvastatin Calcium | Capmul MCM | Tween 20 / Labrasol | - | [6] |

| Progesterone | Glyceryl Triacetate (MCT) | Tween 80 (55%) | Transcutol HP (25%) | [7] |

| 20(S)-Protopanaxadiol | Capmul MCM C8 (19%) | Kolliphor PS80 (76%) | - | [8] |

| Danazol | Capmul MCM / Caprylic Acid (1:1) | Cremophor RH40 (≥30%) | - | [9] |

| Olaparib | Capmul MCM | Tween 80 | PEG 400 | [9] |

Table 2: Characterization of Glyceryl Monocaprylate-Based SEDDS Formulations

| Drug | Droplet Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |

| Atorvastatin Calcium | 86.93 | 0.195 | -7.27 | [6] |

| Progesterone (MCT-SEDDS) | 113.50 ± 0.34 | - | -5.49 ± 0.15 | [7] |

| Progesterone (MCT&LCT-SEDDS) | 21.23 ± 0.30 | - | -7.28 ± 0.73 | [7] |

| 20(S)-Protopanaxadiol | 250.37 ± 23.47 | < 0.3 | - | [8] |

| Olaparib | 87.0 ± 0.4 | - | - | [9] |

Experimental Protocols

This section provides detailed methodologies for the formulation and characterization of this compound-based SEDDS.

3.1. Formulation of SEDDS

The formulation of SEDDS involves a systematic screening of excipients (oil, surfactant, and co-surfactant) to identify a combination that can efficiently solubilize the drug and form a stable microemulsion upon dilution.

-

Protocol for Excipient Screening (Solubility Studies):

-

Add an excess amount of the drug to 2 mL of each selected oil (e.g., this compound), surfactant, and co-surfactant in separate vials.

-

Vortex the vials for 10 minutes to facilitate mixing.

-

Place the vials in a shaking water bath at a constant temperature (e.g., 25°C or 37°C) for 48-72 hours to reach equilibrium.[10]

-

After reaching equilibrium, centrifuge the samples at a high speed (e.g., 5000 rpm) for 15 minutes to separate the undissolved drug.[10]

-

Filter the supernatant through a 0.45 µm membrane filter.

-

Dilute the filtered supernatant with a suitable solvent (e.g., methanol) and quantify the drug concentration using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).

-

-

Protocol for Construction of Pseudo-Ternary Phase Diagrams:

-

Based on the solubility studies, select the oil, surfactant, and co-surfactant.

-

Prepare mixtures of the surfactant and co-surfactant (Sₘᵢₓ) at different weight ratios (e.g., 1:1, 2:1, 3:1, 4:1).

-

For each Sₘᵢₓ ratio, prepare a series of mixtures with the oil phase (this compound) at varying weight ratios (e.g., 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, 1:9).

-

Titrate each oil/Sₘᵢₓ mixture with water dropwise under constant stirring.

-

Visually observe the mixture for transparency and flowability to identify the formation of a microemulsion.

-

Plot the results on a triangular coordinate system to delineate the microemulsion region.

-

-

Protocol for Preparation of Drug-Loaded SEDDS:

-

Select the optimal ratio of oil, surfactant, and co-surfactant from the pseudo-ternary phase diagram.

-

Accurately weigh the required amounts of oil, surfactant, and co-surfactant into a glass vial.

-

Add the calculated amount of the drug to the mixture.

-

Gently heat the mixture (if necessary) and vortex until the drug is completely dissolved and a clear, homogenous solution is obtained.

-

3.2. Characterization of SEDDS

3.2.1. Droplet Size and Zeta Potential Analysis

This analysis determines the size distribution and surface charge of the emulsion droplets formed upon dilution of the SEDDS, which are critical parameters influencing stability and bioavailability.

-

Protocol:

-

Dilute the SEDDS formulation (e.g., 100-fold) with distilled water or a relevant buffer.[7]

-

Gently mix the diluted sample to ensure homogeneity.

-

Measure the droplet size, polydispersity index (PDI), and zeta potential using a Zetasizer Nano-ZS or a similar instrument based on dynamic light scattering (DLS) and electrophoretic light scattering (ELS).[7]

-

Perform the measurements in triplicate at a constant temperature (e.g., 25°C).

-

3.2.2. Self-Emulsification Time Assessment

This test evaluates the efficiency and speed of emulsion formation upon dilution of the SEDDS in an aqueous medium.

-

Protocol:

-

Use a USP dissolution apparatus II (paddle type).

-

Add 500 mL of a relevant aqueous medium (e.g., 0.1 N HCl, phosphate buffer pH 6.8, or distilled water) to the dissolution vessel.

-

Maintain the temperature at 37 ± 0.5°C and the paddle speed at 50 rpm.

-

Introduce a specific amount of the SEDDS formulation (e.g., 1 mL) into the medium.

-

Visually observe the time taken for the formulation to completely disperse and form a homogenous emulsion.

-

3.2.3. In Vitro Drug Release Study

This study assesses the rate and extent of drug release from the SEDDS formulation in a simulated gastrointestinal environment.

-

Protocol:

-

Use a USP dissolution apparatus II (paddle type).

-

Fill a dialysis bag (with an appropriate molecular weight cut-off) with a specific amount of the drug-loaded SEDDS formulation.

-

Place the dialysis bag in 900 mL of a suitable dissolution medium (e.g., simulated gastric fluid pH 1.2 or simulated intestinal fluid pH 6.8).[3]

-

Maintain the temperature at 37 ± 0.5°C and the paddle speed at 50 or 100 rpm.[3]

-

Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).

-

Replace the withdrawn volume with fresh, pre-warmed dissolution medium to maintain sink conditions.

-

Filter the samples and analyze the drug concentration using a validated analytical method.

-

Visualizations

4.1. Experimental Workflow for SEDDS Formulation and Characterization

The following diagram illustrates the logical workflow for developing and evaluating a this compound-based SEDDS.

Caption: Workflow for SEDDS Formulation and Evaluation.

4.2. Mechanism of Bioavailability Enhancement by SEDDS

The following diagram outlines the key mechanisms by which SEDDS, formulated with lipids like this compound, enhance the oral bioavailability of poorly soluble drugs.

Caption: SEDDS Mechanism of Action.

References

- 1. mdpi.com [mdpi.com]

- 2. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. pharmainfo.in [pharmainfo.in]

- 5. researchgate.net [researchgate.net]

- 6. Self-microemulsifying smaller molecular volume oil (Capmul MCM) using non-ionic surfactants: a delivery system for poorly water-soluble drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Paclitaxel loaded Capmul MCM and tristearin based nanostructured lipid carriers (NLCs) for glioblastoma treatment: screening of formulation components by quality by design (QbD) approach - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Purity of Glyceryl 1-Monooctanoate: A Guide to USP-NF Analysis

For Immediate Release

[City, State] – November 8, 2025 – In the fast-paced world of pharmaceutical development and manufacturing, ensuring the quality and purity of excipients is paramount. Glyceryl 1-monooctanoate, a versatile monoglyceride emulsifier, finds critical applications in various dosage forms. Adherence to the analytical methods outlined in the United States Pharmacopeia–National Formulary (USP-NF) is essential for regulatory compliance and product safety. This application note provides a detailed overview and protocols for the comprehensive analysis of this compound, also known as Glyceryl Monocaprylate, according to USP-NF standards.

This guide is designed for researchers, scientists, and drug development professionals, offering clear, actionable protocols and data presentation to facilitate seamless integration into laboratory workflows.

I. Quantitative Analysis Summary

The following tables summarize the key quantitative tests and their acceptance criteria for this compound as per the USP-NF monograph for Glyceryl Monocaprylate.

Table 1: Assay for Mono-, Di-, and Triester Content

| Component | Acceptance Criteria |

| Monoesters | Not less than 75.1% |

| Diesters | Not more than 24.9% |

| Triesters | Not more than 5.0% |

Table 2: Additional Physicochemical Tests

| Test | Acceptance Criteria |

| Limit of Free Glycerin | Not more than 3.0% |

| Acid Value | Not more than 3.0 |

| Fatty Acid Composition | |

| Caproic Acid | Not more than 1.0% |

| Caprylic Acid | Not less than 90.0% |

| Capric Acid | Not more than 10.0% |

| Lauric Acid | Not more than 1.0% |

| Myristic Acid | Not more than 0.5% |

II. Experimental Protocols

A. Assay for Mono-, Di-, and Triesters and Limit of Free Glycerin by Size-Exclusion Chromatography (SEC)

This method separates the glycerides and free glycerin based on their molecular size.

1. Chromatographic System:

-

Column: A 300 mm x 7.8 mm size-exclusion column packed with a styrene-divinylbenzene copolymer (5 µm particle size, 10 nm pore size).

-

Mobile Phase: Tetrahydrofuran (THF).

-

Flow Rate: 1.0 mL/min.

-

Detector: Differential Refractive Index (RI) detector.

-

Injection Volume: 40 µL.

2. Standard Solution Preparation (for Limit of Free Glycerin):

-

Accurately weigh and dissolve USP Glycerin RS in THF to prepare a series of standard solutions with concentrations ranging from approximately 0.5 mg/mL to 4.0 mg/mL.

3. Sample Solution Preparation:

-

Accurately weigh about 200 mg of this compound into a 5 mL volumetric flask.

-

Dissolve in and dilute to volume with THF. Mix well.

4. Procedure:

-

Inject the standard solutions and the sample solution into the chromatograph.

-

Record the chromatograms and measure the peak responses.

-

For the assay of mono-, di-, and triesters, calculate the percentage of each by the normalization procedure.

-

For the limit of free glycerin, plot a calibration curve of the peak responses of the glycerin standard solutions versus their concentrations. From the calibration curve, determine the concentration of glycerin in the sample solution and calculate the percentage of free glycerin.

B. Acid Value

This test determines the amount of free acids present in the substance.

1. Reagents:

-

Solvent: A mixture of equal volumes of alcohol and ether, neutralized to phenolphthalein with 0.1 N sodium hydroxide.

-

Titrant: 0.1 N Sodium Hydroxide VS.

-

Indicator: Phenolphthalein TS.

2. Procedure:

-

Accurately weigh about 10 g of the substance into a flask.

-

Add 50 mL of the neutralized solvent and dissolve the sample. Gentle warming may be required.

-

Add 1 mL of phenolphthalein TS.

-

Titrate with 0.1 N sodium hydroxide VS until a faint pink color persists for at least 30 seconds.

-

Calculate the acid value using the formula provided in USP General Chapter <401>.

C. Fatty Acid Composition by Gas Chromatography (GC)

This method determines the profile of fatty acids after their conversion to volatile methyl esters.

1. Preparation of Fatty Acid Methyl Esters (FAMEs):

-

Prepare the FAMEs from the this compound sample as described in USP General Chapter <401>.

2. Chromatographic System:

-

Column: A suitable capillary column for fatty acid methyl ester analysis (e.g., a bonded polyethylene glycol phase).

-

Carrier Gas: Helium.

-

Detector: Flame Ionization Detector (FID).

-

Temperatures:

-

Injector: 250 °C

-

Detector: 250 °C

-

Column: A suitable temperature program to separate the fatty acid methyl esters.

-

-

Injection Volume: 1 µL.

3. Standard Solution:

-

A mixture of certified fatty acid methyl ester reference standards, including caproic, caprylic, capric, lauric, and myristic acids.

4. Procedure:

-

Inject the standard solution and the sample preparation into the gas chromatograph.

-

Identify the fatty acid methyl esters in the sample by comparing their retention times with those of the standards.

-

Calculate the percentage of each fatty acid by the normalization procedure.

III. Visualized Workflows

The following diagrams illustrate the logical flow of the analytical procedures.

Caption: Workflow for the Assay and Limit of Free Glycerin.

Caption: Workflow for Fatty Acid Composition Analysis.

Disclaimer: This application note is intended for informational purposes only and should not be considered a substitute for the official USP-NF monograph. Users should always refer to the current official USP-NF for complete and up-to-date information.

Application Notes and Protocols for Glyceryl 1-Monooctanoate in Nanoemulsion Preparation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Glyceryl 1-Monooctanoate, also known as monooctanoin, in the formulation of nanoemulsions for advanced drug delivery. The information compiled from scientific literature offers insights into its role as a key excipient, detailed experimental protocols, and the characterization of the resulting nanoformulations. While specific data for pure this compound is limited, extensive information on the closely related Capmul® MCM C8, a mixture of caprylic (C8) and capric (C10) mono- and diglycerides, provides a strong foundation for its application.

Introduction to this compound in Nanoemulsions

This compound is a monoglyceride of octanoic acid, a medium-chain fatty acid. Its amphiphilic nature, arising from a hydrophilic glycerol head and a lipophilic octanoyl tail, makes it a valuable component in the preparation of nanoemulsions. Nanoemulsions are kinetically stable, submicron-sized (typically 20-200 nm) colloidal dispersions of two immiscible liquids, such as oil and water, stabilized by an interfacial film of surfactant and co-surfactant molecules.[1]

The primary roles of this compound in nanoemulsion formulations include:

-

Oil Phase: Due to its lipophilic character, it can serve as the oil phase, particularly for the encapsulation of hydrophobic active pharmaceutical ingredients (APIs).

-

Co-surfactant/Surfactant: Its amphiphilic properties allow it to act as a co-surfactant, working in conjunction with a primary surfactant to reduce interfacial tension and facilitate the formation of nano-sized droplets. It can also function as a primary emulsifier in some systems.

-

Permeation Enhancer: In topical and transdermal formulations, it has been shown to enhance the penetration of drugs through the skin.

The use of this compound and related medium-chain monoglycerides is particularly advantageous for the delivery of poorly water-soluble drugs (BCS Class II and IV), offering a means to improve their solubility, dissolution rate, and bioavailability.[2][3]

Experimental Protocols

This section details the methodologies for preparing and characterizing nanoemulsions incorporating this compound. The protocols are based on established techniques described in the scientific literature for similar medium-chain monoglycerides.

Materials

-

Oil Phase: this compound (or Capmul® MCM C8)

-

Aqueous Phase: Deionized or distilled water

-

Surfactant: Non-ionic surfactants such as Tween 40, Tween 80, or Kolliphor® RH40 are commonly used.[2][4]

-

Co-surfactant: Propylene glycol, PEG 400, or Transcutol-P.[2][5]

-

Active Pharmaceutical Ingredient (API): As required for the specific application.

Preparation of Nanoemulsions

Method 1: Spontaneous Emulsification (Aqueous Phase Titration)

This low-energy method is suitable for forming thermodynamically stable nanoemulsions.[2]

-

Preparation of the Oil Phase: Accurately weigh the required amounts of this compound (oil phase), surfactant, and co-surfactant into a glass vial. If an API is being encapsulated, dissolve it in this mixture.

-

Mixing: Gently heat the mixture to 30-40°C while stirring with a magnetic stirrer until a homogenous and transparent solution is obtained.

-

Titration: Slowly add the aqueous phase dropwise to the oil phase under continuous stirring.

-

Observation: The formation of a clear or slightly bluish, transparent liquid indicates the formation of a nanoemulsion.

-

Equilibration: Allow the nanoemulsion to equilibrate at room temperature for at least 15-30 minutes before characterization.

Method 2: High-Pressure Homogenization

This high-energy method is effective for producing nanoemulsions with a very small droplet size and narrow size distribution.

-

Preparation of Phases: Prepare the oil phase (this compound and oil-soluble components) and the aqueous phase (water, surfactant, and water-soluble components) separately.

-

Coarse Emulsion Formation: Add the oil phase to the aqueous phase under high-speed stirring (e.g., using an Ultra-Turrax) at 5000-10000 rpm for 10-15 minutes to form a coarse pre-emulsion.

-

Homogenization: Pass the coarse emulsion through a high-pressure homogenizer for a specified number of cycles (e.g., 3-5 cycles) at a defined pressure (e.g., 500-1500 bar).

-

Cooling: Cool the resulting nanoemulsion to room temperature.

Characterization of Nanoemulsions

2.3.1. Droplet Size, Polydispersity Index (PDI), and Zeta Potential

These parameters are crucial for assessing the physical stability of the nanoemulsion.

-

Method: Dynamic Light Scattering (DLS) using a Zetasizer.

-

Procedure:

-

Dilute the nanoemulsion sample with deionized water to an appropriate concentration to avoid multiple scattering effects.

-

Measure the particle size (Z-average), PDI, and zeta potential at a fixed scattering angle (e.g., 90° or 173°) and a constant temperature (e.g., 25°C).

-

Perform the measurements in triplicate.

-

2.3.2. Drug Content and Encapsulation Efficiency

-

Method: High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

-

Procedure for Encapsulation Efficiency:

-

Separate the free (unencapsulated) drug from the nanoemulsion. This can be achieved by ultracentrifugation using centrifugal filter units (e.g., Amicon® Ultra).

-

Quantify the amount of free drug in the aqueous phase (filtrate) using a validated analytical method.

-

Calculate the encapsulation efficiency (EE%) using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100

-

2.3.3. In Vitro Drug Release

-

Method: Franz Diffusion Cell System.

-

Procedure:

-

Mount a dialysis membrane (with an appropriate molecular weight cut-off) between the donor and receptor compartments of the Franz diffusion cell.

-

Fill the receptor compartment with a suitable release medium (e.g., phosphate-buffered saline with a small percentage of a solubilizing agent to maintain sink conditions) and maintain it at 37°C with constant stirring.

-

Place a known amount of the nanoemulsion formulation in the donor compartment.

-

At predetermined time intervals, withdraw samples from the receptor compartment and replace them with fresh medium.

-

Analyze the drug concentration in the withdrawn samples using a suitable analytical method.

-

Quantitative Data Summary

The following tables summarize quantitative data from studies on nanoemulsions formulated with Capmul® MCM C8/10, a compound closely related to this compound. This data provides a reference for the expected physicochemical properties.

Table 1: Physicochemical Characterization of Self-Emulsified Nanoemulsions (SENs) containing Capmul® MCM C8/10 [4]

| Formulation | Composition (w/w) | Droplet Size (nm) |

| SEN1 | C18T:C8/10MD:Kolliphor®RH40 = 7:3:10 | 257 |

| SEN2 | C8T:C8/10MD:Kolliphor®RH40 = 1:1:2 | 30 |

| SEN5 | C8/10MD:Kolliphor®RH40 = 1:1 | 120 |

| SEN6 | C8/10MD:Kolliphor®RH40 = 1:4 | 15 |

C18T: Tricaprylin, C8T: Triolein, C8/10MD: Capmul® MCM

Table 2: Characterization of Econazole Nitrate Nanoemulsion using Peppermint Oil (as an example of a potential oil phase in combination with this compound) [2]

| Parameter | Value |

| Particle Size (nm) | 80.57 |

| pH | 5.65 |

Table 3: Characterization of Nicardipine Nanoemulsion [1]

| Formulation | Mean Particle Size (nm) | Zeta Potential (mV) |

| Drug-loaded NE | 116.2 ± 0.452 | -32.3 ± 0.53 |

| NE-based Gel | 185 ± 2.53 | -34.5 ± 0.26 |

Visualizations

Experimental Workflow for Nanoemulsion Preparation

Caption: High-energy method for nanoemulsion preparation and characterization.

Logical Relationship of Nanoemulsion Components

Caption: Components of an oil-in-water (O/W) nanoemulsion.

Applications in Drug Delivery

Nanoemulsions formulated with this compound and related compounds are promising vehicles for various drug delivery applications, particularly for topical and transdermal routes.

-

Topical Antifungal Delivery: Nanoemulsions can enhance the skin permeation of antifungal drugs like econazole nitrate, potentially leading to improved efficacy in treating fungal skin infections.[2][3] The small droplet size of the nanoemulsion increases the surface area for drug absorption and can fluidize the stratum corneum, facilitating deeper penetration.[5]

-

Delivery of Poorly Soluble Drugs: For drugs with low aqueous solubility, nanoemulsions provide a lipidic environment that enhances their solubilization, leading to improved bioavailability.[1]

-

Controlled Release: Nanoemulsion formulations can be designed to provide a sustained release of the encapsulated drug, which can be beneficial for reducing dosing frequency and improving patient compliance.

Conclusion

This compound is a versatile excipient for the preparation of nanoemulsions, serving as an oil phase, co-surfactant, and permeation enhancer. While direct and extensive data on its use is still emerging, the information available for closely related medium-chain monoglycerides demonstrates its significant potential in formulating effective drug delivery systems, especially for topical applications and for enhancing the bioavailability of poorly soluble drugs. The provided protocols and data serve as a valuable starting point for researchers and formulation scientists working in this area. Further optimization and characterization are recommended for specific drug candidates and applications.

References

- 1. jchr.org [jchr.org]

- 2. japsonline.com [japsonline.com]

- 3. irjpms.com [irjpms.com]

- 4. Cytotoxicity and permeability enhancement of Capmul®MCM in nanoemulsion formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nanoemulsion gel-based topical delivery of an antifungal drug: in vitro activity and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Glyceryl 1-Monooctanoate in Oil-in-Water Emulsions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of glyceryl 1-monooctanoate (also known as glyceryl monocaprylate) as a stabilizer for oil-in-water (O/W) emulsions. This document includes its physicochemical properties, mechanism of action, formulation guidelines, and detailed experimental protocols for the preparation and characterization of O/W emulsions for research, cosmetic, and pharmaceutical applications.

Introduction to this compound

This compound is a monoacylglycerol, an ester of glycerol and octanoic acid. As a non-ionic surfactant, it is a versatile emulsifier used to create stable oil-in-water emulsions.[1] Its amphiphilic nature, with a hydrophilic glycerol head and a lipophilic octanoyl tail, allows it to position itself at the oil-water interface, reducing interfacial tension and preventing droplet coalescence.[2]